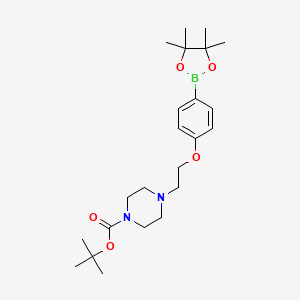

tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H37BN2O5 and its molecular weight is 432.368. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-Butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine-1-carboxylate (CAS No. 1310404-00-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₃₇H₆₈BNO₅. Its molecular weight is approximately 432.36 g/mol. The compound features a piperazine core substituted with a phenoxy group and a dioxaborolane moiety that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₆₈BNO₅ |

| Molecular Weight | 432.36 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Store in dry conditions at -20°C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the piperazine ring followed by the introduction of the dioxaborolane group. This process may require careful control of reaction conditions to ensure high yields and purity.

Biological Activity

Research has indicated that compounds containing dioxaborolane structures exhibit various biological activities. The specific biological activity of this compound has been investigated in several studies:

Anticancer Activity :

Studies have shown that similar compounds with dioxaborolane groups exhibit significant anticancer properties. For instance:

- A derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .

- The compound was found to inhibit cell proliferation effectively while showing reduced toxicity towards normal cells .

Mechanism of Action :

The mechanism through which these compounds exert their effects often involves the inhibition of specific protein targets or pathways critical for cancer cell survival and proliferation. For example:

Case Studies :

- In Vivo Studies : In a mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in reduced metastatic nodules compared to controls .

- Pharmacodynamics : The pharmacodynamic effects observed suggest that these compounds could serve as potential therapeutic agents in cancer treatment due to their ability to target multiple pathways simultaneously .

Propiedades

IUPAC Name |

tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37BN2O5/c1-21(2,3)29-20(27)26-14-12-25(13-15-26)16-17-28-19-10-8-18(9-11-19)24-30-22(4,5)23(6,7)31-24/h8-11H,12-17H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZDXKDNXDRWHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCN(CC3)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37BN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679673 |

Source

|

| Record name | tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-00-2 |

Source

|

| Record name | tert-Butyl 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.